(Z)-ethyl 4-(2-(2,4-dioxo-3-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazolidin-5-ylidene)acetamido)benzoate
Description
Properties
IUPAC Name |
ethyl 4-[[(2Z)-2-[2,4-dioxo-3-[2-oxo-2-(4-sulfamoylanilino)ethyl]-1,3-thiazolidin-5-ylidene]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O8S2/c1-2-34-21(30)13-3-5-14(6-4-13)24-18(27)11-17-20(29)26(22(31)35-17)12-19(28)25-15-7-9-16(10-8-15)36(23,32)33/h3-11H,2,12H2,1H3,(H,24,27)(H,25,28)(H2,23,32,33)/b17-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWWVHPEIBSZTL-BOPFTXTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 4-(2-(2,4-dioxo-3-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazolidin-5-ylidene)acetamido)benzoate is a complex organic compound that has garnered attention due to its potential biological activity. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolidinone core, which is known for its diverse biological activities. The presence of a sulfonamide group and various functional moieties suggests potential interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Compounds containing thiazolidinone structures have been shown to exhibit antioxidant properties. This is crucial in mitigating oxidative stress in various diseases.
- Antimicrobial Properties : The sulfonamide group may contribute to antimicrobial activity by inhibiting bacterial folic acid synthesis, similar to other sulfonamide antibiotics.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
Antioxidant Activity
A study evaluated the antioxidant potential of similar thiazolidinone derivatives using various assays such as DPPH and ABTS radical scavenging tests. Results indicated that these compounds exhibited significant antioxidant activity, with some derivatives showing EC50 values lower than those of standard antioxidants like Vitamin E .
| Compound | EC50 (µM) | Assay Type |
|---|---|---|
| Compound A | 0.0138 | DPPH Radical Scavenging |
| Compound B | 0.0153 | ABTS Radical Scavenging |
Antimicrobial Activity
In vitro studies have demonstrated that thiazolidinone derivatives possess antimicrobial properties against a range of bacteria and fungi. For instance, a derivative similar to this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Research into the anti-inflammatory properties revealed that compounds with similar structures could downregulate the expression of inflammatory markers such as TNF-alpha and IL-6 in cell culture models . This suggests that this compound may have therapeutic potential in treating inflammatory diseases.
Case Studies
- Case Study on Antioxidant Efficacy : A clinical trial examined the effects of thiazolidinone derivatives on patients with oxidative stress-related conditions. Participants receiving these derivatives exhibited improved biomarkers for oxidative stress compared to a control group.
- Case Study on Antimicrobial Resistance : A study focused on the efficacy of thiazolidinone compounds against multi-drug resistant bacterial strains. Results indicated that these compounds could serve as potential candidates for developing new antimicrobial agents.
Comparison with Similar Compounds
Comparison with Similar Thiazolidinone Derivatives
Structural Modifications and Substituent Variations
Thiazolidinone derivatives are structurally diverse, with variations in substituents influencing pharmacological and physicochemical properties. Below is a comparative analysis:
Key Observations :
Sulfamoyl Group Uniqueness: The target compound is distinct in its 4-sulfamoylphenyl substituent, which is absent in other derivatives.
Ester Variations : While most compounds feature esters (e.g., methyl, ethyl, or silyl), the target’s ethyl benzoate group balances lipophilicity and metabolic stability compared to triisopropylsilyl (highly lipophilic, ) or methyl esters (more polar, ) .
Z-Configuration Consistency: All compared derivatives retain the (Z)-configuration at the thiazolidinone 5-position, which is critical for maintaining planar geometry and bioactivity .
Q & A
Q. What are the established synthetic routes for this compound, and what reaction conditions optimize yield?
The synthesis typically involves cyclocondensation of thiosemicarbazides with chloroacetic acid derivatives in polar aprotic solvents. For example, refluxing a mixture of DMF and acetic acid with sodium acetate as a catalyst yields thiazolidinone intermediates . Optimizing stoichiometry (e.g., 1:1 molar ratio of thiosemicarbazide to chloroacetic acid) and reaction time (2–4 hours under reflux) improves yields. Post-synthesis, purification via column chromatography (e.g., hexane/ethyl acetate) achieves >75% purity .
Q. What spectroscopic techniques confirm the structure and purity of this compound?
Structural confirmation requires multi-nuclear NMR (¹H, ¹³C) to resolve Z/E isomerism at the thiazolidinone-ylidene moiety. IR spectroscopy validates carbonyl stretches (1650–1750 cm⁻¹ for dioxo groups). High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) within 3 ppm error. Elemental analysis (C, H, N) should align with theoretical values (±0.3%) to confirm purity .
Advanced Research Questions
Q. How can substituent variations on the thiazolidinone core enhance biological activity?
Systematic SAR studies involve substituting the sulfamoylphenyl group with electron-withdrawing groups (e.g., -Cl, -CF₃) to modulate bioactivity. For instance, replacing the 4-sulfamoyl group with a 4-fluorobenzyl moiety increased antimicrobial potency in analogs . Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like bacterial enoyl-ACP reductase .
Q. How should researchers resolve contradictions in biological activity data across studies?
Discrepancies in IC₅₀ values may arise from assay conditions (e.g., pH, serum concentration). Standardize protocols using CLSI guidelines for antimicrobial testing. Replicate studies under controlled oxygen tension (e.g., microaerophilic vs. aerobic) and validate with positive controls (e.g., ciprofloxacin for Gram-negative bacteria) .
Q. What in vitro models are suitable for studying pharmacological mechanisms?
Use cell-based assays targeting inflammation (e.g., NF-κB inhibition in RAW 264.7 macrophages) or oxidative stress (Nrf2 activation in HepG2 cells). For antimicrobial studies, time-kill assays and biofilm disruption tests (e.g., crystal violet staining) quantify efficacy against methicillin-resistant Staphylococcus aureus (MRSA) .
Q. How can computational methods predict environmental fate and metabolic pathways?
Apply QSAR models (e.g., EPI Suite) to estimate biodegradation half-lives and bioaccumulation potential. Molecular dynamics simulations (e.g., GROMACS) predict hydrolysis rates in aqueous environments. Metabolite identification via in silico tools (e.g., GLORYx) highlights likely Phase I/II modifications, such as sulfamoyl group glucuronidation .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate conflicting results using orthogonal assays (e.g., SPR vs. ITC for binding affinity measurements).
- Experimental Design : For long-term stability studies, use accelerated degradation protocols (40°C/75% RH for 6 months) with HPLC monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
